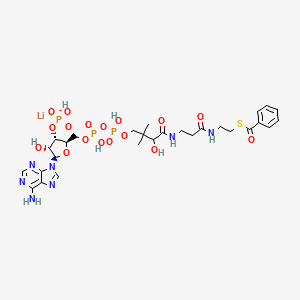
Benzoyl coenzyme A lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl coenzyme A lithium is a derivative of coenzyme A, which plays a crucial role in various biochemical pathways. It is an intermediate in the CoA-dependent epoxide pathway, synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase . This compound is significant in both biological and industrial contexts due to its involvement in metabolic processes and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A lithium is synthesized from benzoate through a series of enzymatic reactions. The initial step involves the enzyme benzoate-CoA ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate . This intermediate is then converted to 2,3-epoxybenzoyl-CoA by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity, often requiring controlled reaction conditions such as specific pH, temperature, and the presence of cofactors and substrates .
Chemical Reactions Analysis
Types of Reactions: Benzoyl coenzyme A lithium undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like benzoyl-CoA oxygenase.
Reduction: Involves benzoyl-CoA reductase.
Epoxidation: The aromatic ring of benzoyl-CoA is epoxidized by benzoyl-CoA epoxidase.
Common Reagents and Conditions:
Oxidation: Requires oxygen and specific oxidase enzymes.
Reduction: Utilizes reductase enzymes and cofactors such as NADH.
Epoxidation: Involves the presence of dinuclear iron enzymes and oxygen.
Major Products:
2,3-Epoxybenzoyl-CoA: Formed during the epoxidation of benzoyl-CoA.
Cyclohexadiene Intermediates: Result from the reduction of benzoyl-CoA.
Scientific Research Applications
Benzoyl coenzyme A lithium is widely used in scientific research due to its role in various biochemical pathways:
Chemistry: Used as a substrate for the synthesis of polyketides and other complex molecules.
Biology: Involved in the metabolism of aromatic compounds in bacteria.
Medicine: Studied for its potential role in drug metabolism and detoxification processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoyl coenzyme A lithium involves its role as a substrate in enzymatic reactions. For instance, benzoyl-CoA epoxidase catalyzes the epoxidation of the aromatic ring of benzoyl-CoA with chemo-, regio-, and stereo-selectivity . The process begins with the binding of an oxygen molecule to the enzyme’s active site, followed by the formation of a diferric peroxide complex and subsequent epoxide formation .
Comparison with Similar Compounds
- Phenylacetyl coenzyme A lithium
- n-Propionyl coenzyme A lithium
- Isobutyryl coenzyme A lithium
- Acetyl coenzyme A lithium
- Malonyl coenzyme A lithium
- Glutaryl coenzyme A lithium
Comparison: Benzoyl coenzyme A lithium is unique due to its specific role in the CoA-dependent epoxide pathway and its involvement in the synthesis of polyketides and other complex molecules . While similar compounds like phenylacetyl coenzyme A lithium and acetyl coenzyme A lithium also participate in metabolic pathways, this compound’s distinct enzymatic reactions and products set it apart .
Properties
Molecular Formula |
C28H39LiN7O17P3S |
|---|---|
Molecular Weight |
877.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);/q;+1/p-1/t17-,20-,21-,22?,26-;/m1./s1 |
InChI Key |
QRUSPRFHCHVGPH-JTPRVINHSA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















